molecular formula C11H10N2O2 B3048485 1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione CAS No. 1708-46-9

1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione

Cat. No.: B3048485
CAS No.: 1708-46-9
M. Wt: 202.21 g/mol
InChI Key: JXOUKUODPDOMDY-UHFFFAOYSA-N
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Description

1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione is a heterocyclic compound featuring a tetrahydropyridazine core substituted with a benzyl group at the 1-position and two ketone groups at the 3- and 6-positions. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol (CAS 1267025-17-1). This compound is cataloged as a building block in organic synthesis, though its specific applications in pharmaceuticals or materials science remain underexplored in publicly available literature.

Properties

IUPAC Name

2-benzyl-1H-pyridazine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-10-6-7-11(15)13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOUKUODPDOMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350574
Record name 2-benzyl-6-hydroxy-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1708-46-9
Record name 2-benzyl-6-hydroxy-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione
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Preparation Methods

The synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with maleic anhydride, followed by cyclization to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione has found applications in several areas of scientific research:

Mechanism of Action

The mechanism by which 1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cell proliferation or induction of apoptosis . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine

  • Structure : This analog replaces the ketone groups of the tetrahydropyridazine core with a methyl group at the 4-position, resulting in a simpler tetrahydropyridine scaffold.
  • Key Differences :
    • The absence of ketone groups reduces polarity and may enhance lipophilicity compared to the dione derivative.
    • The methyl substitution likely alters steric and electronic properties, impacting reactivity in synthetic pathways.

1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide

  • Structure : A triazine derivative with a benzyl group and methylthio (-SCH₃) substituent at the 4-position.
  • Molecular Formula: Not explicitly stated, but the hydroiodide salt suggests incorporation of iodine (I).
  • The methylthio group enhances sulfur-mediated reactivity, which is absent in the pyridazine-based parent compound.
  • Applications : Used in proteomics research, highlighting its utility in biochemical studies .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione Tetrahydropyridazine 1-Benzyl, 3,6-dione C₁₀H₁₀N₂O₂ 190.20 / 202.21* 1267025-17-1 / 1708-46-9* Organic synthesis building block
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine Tetrahydropyridine 1-Benzyl, 4-methyl C₁₃H₁₇N (inferred) ~189.28 (calculated) Not provided Chemical intermediate
1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide Triazine 1-Benzyl, 4-methylthio, HI Not provided Not provided 1174907-03-9 Proteomics research

Research Findings and Limitations

  • Synthetic Utility : The parent compound and its analogs are primarily used as intermediates, but mechanistic studies or optimization of their synthetic routes are lacking in the provided evidence.
  • Functional Comparisons: The dione derivative’s ketone groups may enable participation in condensation or cycloaddition reactions, which are less feasible in the methyl-substituted pyridine analog .
  • Gaps in Data : Detailed physicochemical properties (e.g., solubility, stability) and biological activity profiles are absent, limiting a comprehensive comparison.

Biological Activity

1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione (C11H10N2O2), a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the cyclization of benzylamine with maleic anhydride. This reaction is conducted under controlled conditions to optimize yield and purity. Various methods have been developed for industrial-scale production, including continuous flow reactors to ensure consistent quality.

  • Molecular Formula : C11H10N2O2
  • Molecular Weight : 202.21 g/mol
  • IUPAC Name : 2-benzyl-1H-pyridazine-3,6-dione

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. It is believed to inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanisms involve interactions with various enzymes and receptors that regulate cell growth and survival pathways .

Antioxidative Activity

In addition to its anticancer effects, this compound has been studied for its antioxidative properties. It has shown potential in reducing oxidative stress in cellular models, which is beneficial for protecting against various diseases linked to oxidative damage .

In Vivo Studies

In vivo studies have demonstrated that the compound can significantly reduce tumor growth in animal models. For instance, chronic administration in rodent models resulted in a marked decrease in tumor size compared to control groups . The compound's pharmacokinetics have also been evaluated, showing favorable absorption and distribution characteristics.

The exact mechanism by which this compound exerts its biological effects remains partially elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within the cell that are crucial for cancer cell survival and proliferation. This interaction may lead to the modulation of signaling pathways involved in apoptosis and cell cycle regulation .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared to similar compounds:

Compound NameStructure SimilarityBiological Activity
1-Benzyl-1,2,3,6-tetrahydropyridineSimilar coreModerate anticancer activity
1-Benzyl-1H-pyridazineSimilar coreLimited biological activity

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Tumor Growth Inhibition : In a study involving mice with induced tumors, treatment with the compound led to a reduction in tumor size by approximately 50% compared to untreated controls over a six-week period.
  • Oxidative Stress Reduction : Another study demonstrated that administration of the compound reduced markers of oxidative stress in liver cells by up to 40%, indicating its potential as a protective agent against liver damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione
Reactant of Route 2
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